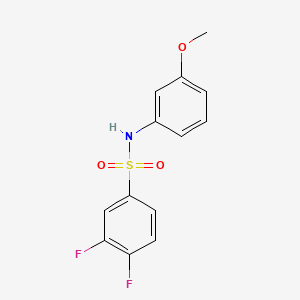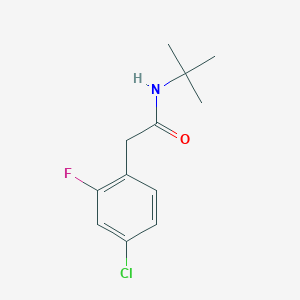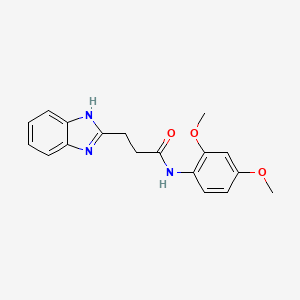![molecular formula C15H22N2O2S B5420271 N-[2-(4-morpholinyl)ethyl]-2-(phenylthio)propanamide](/img/structure/B5420271.png)
N-[2-(4-morpholinyl)ethyl]-2-(phenylthio)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-morpholinyl)ethyl]-2-(phenylthio)propanamide, also known as NSC 67978, is a chemical compound that has been extensively used in scientific research due to its potential therapeutic properties. This compound belongs to the class of thioamides and has been shown to exhibit a wide range of biological activities.
作用機序
The exact mechanism of action of N-[2-(4-morpholinyl)ethyl]-2-(phenylthio)propanamide 67978 is not fully understood. However, several studies have suggested that it may act by inhibiting various cellular pathways that are essential for the survival and proliferation of cancer cells, viruses, and fungi. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a critical role in cancer development. This compound 67978 has also been reported to inhibit the activity of RNA polymerase II, which is essential for the transcription of viral genes. Additionally, this compound 67978 has been shown to inhibit the activity of squalene synthase, which is essential for the synthesis of ergosterol in fungi.
Biochemical and Physiological Effects:
This compound 67978 has been shown to exhibit several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. This compound 67978 has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G1 phase. Furthermore, this compound 67978 has been reported to inhibit viral replication by inhibiting the transcription of viral genes. It has also been shown to inhibit the growth of fungi by disrupting the synthesis of ergosterol, which is an essential component of the fungal cell membrane.
実験室実験の利点と制限
N-[2-(4-morpholinyl)ethyl]-2-(phenylthio)propanamide 67978 has several advantages for lab experiments. It is readily available and can be synthesized in high purity and yield. It has also been extensively studied and has been shown to exhibit a wide range of biological activities. However, there are also some limitations to the use of this compound 67978 in lab experiments. It has been reported to exhibit cytotoxicity at high concentrations, which may limit its use in some experiments. Additionally, the exact mechanism of action of this compound 67978 is not fully understood, which may make it difficult to interpret some experimental results.
将来の方向性
There are several potential future directions for the study of N-[2-(4-morpholinyl)ethyl]-2-(phenylthio)propanamide 67978. One possible direction is to investigate its potential as a therapeutic agent for other diseases, such as autoimmune diseases and neurodegenerative diseases. Another potential direction is to investigate its mechanism of action in more detail, which may provide insights into its therapeutic potential. Additionally, the development of this compound 67978 derivatives with improved efficacy and reduced toxicity may be a promising direction for future research. Overall, this compound 67978 is a promising compound with potential therapeutic properties that warrant further investigation.
合成法
N-[2-(4-morpholinyl)ethyl]-2-(phenylthio)propanamide 67978 can be synthesized by the reaction of 2-chloroethylmorpholine hydrochloride with potassium phenylthiolate in the presence of a base. The resulting product is then purified by column chromatography to obtain the final compound. This synthesis method has been reported in several scientific publications and has been shown to yield the compound in high purity and yield.
科学的研究の応用
N-[2-(4-morpholinyl)ethyl]-2-(phenylthio)propanamide 67978 has been extensively used in scientific research as a potential therapeutic agent for various diseases. It has been shown to exhibit anticancer, antiviral, and antifungal activities. Several studies have reported the potential of this compound 67978 as a novel anticancer agent that can induce apoptosis and inhibit tumor growth in vitro and in vivo. It has also been shown to exhibit antiviral activity against HIV-1 and hepatitis C virus. Furthermore, this compound 67978 has been reported to exhibit antifungal activity against Candida albicans and Aspergillus fumigatus.
特性
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-13(20-14-5-3-2-4-6-14)15(18)16-7-8-17-9-11-19-12-10-17/h2-6,13H,7-12H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTDTMVIXLSRMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1CCOCC1)SC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(3-methylphenyl)thio]-1-(1H-1,2,3-triazol-5-ylcarbonyl)piperidine](/img/structure/B5420197.png)
![5-(2,3-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-(4-ethoxybenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5420232.png)
![N-(1,4-dioxan-2-ylmethyl)-N,1-dimethyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5420240.png)
![7-(3-methylbut-2-enoyl)-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5420245.png)
![3-(2,4-dichlorophenyl)-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}acrylamide](/img/structure/B5420251.png)
![1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-{[2-(2-furyl)-5-pyrimidinyl]methyl}-N-methylmethanamine](/img/structure/B5420259.png)
![2-[(3S*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]-6-phenylnicotinic acid](/img/structure/B5420263.png)
![6-[4-(2-hydroxyethyl)piperidin-1-yl]-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5420277.png)
![4-[3-ethoxy-4-(3-phenoxypropoxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5420285.png)


![3-{5-[(2-chlorophenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-3-yl)-2-propen-1-one](/img/structure/B5420303.png)
![4-{1-cyano-2-[5-(4-fluorophenyl)-2-furyl]vinyl}benzoic acid](/img/structure/B5420306.png)